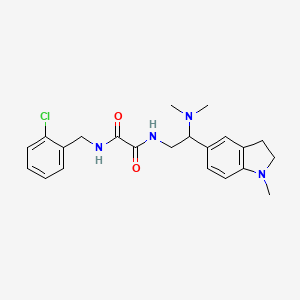

![molecular formula C20H26N4O3 B2667028 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide CAS No. 612048-60-9](/img/structure/B2667028.png)

4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

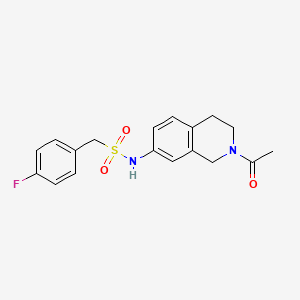

Synthesis Analysis

The synthesis of a similar compound, “4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione”, was described in a study . The structure of the compound was confirmed by elemental analysis, 1H nuclear magnetic resonance (NMR), 13C NMR, mass spectra, and X-ray crystallography . The compound exhibited significant affinity to both 5-HT1A and 5-HT2A receptors, similarly to aripiprazole, which is an atypical antipsychotic drug .Molecular Structure Analysis

The molecular structure of a similar compound was confirmed by elemental analysis, 1H nuclear magnetic resonance (NMR), 13C NMR, mass spectra, and X-ray crystallography .Chemical Reactions Analysis

The compound has been tested for in vitro antimycobacterial activity against potential pathogenic strains Mycobacterium kansasii and Mycobacterium avium . The variations in the group of compounds were by the substitution on phenyl rings .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound were confirmed by elemental analysis, 1H nuclear magnetic resonance (NMR), 13C NMR, mass spectra, and X-ray crystallography .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The compound, 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide, is a part of novel derivatives synthesized for specific biological activities. For instance, Guguloth (2021) reported the synthesis of novel 4-(2-hydroxy-3-(4-phenylpiperazin-1-yl) propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. These compounds were synthesized to explore their potential biological activities, showcasing the interest in developing new molecules with possible therapeutic benefits (Guguloth, 2021).

Antimicrobial Activity

A key area of research for such compounds is their antimicrobial potential. Mandala et al. (2013) synthesized analogs showing significant antibacterial and antifungal activity, highlighting the potential of such compounds in combating microbial infections. The study not only demonstrated the synthesis of these compounds but also engaged in molecular docking studies to understand their mechanism of action against specific protein targets (Mandala et al., 2013).

Anticancer Activity

Another promising area is the investigation of anticancer properties. Lv et al. (2019) designed a heterocyclic compound using a similar derivative, which was evaluated against human bone cancer cell lines. The study included molecular docking to study its potential antiviral activity, suggesting these compounds could have multifaceted applications in both cancer treatment and viral infection control (Lv et al., 2019).

Molecular Docking and Enzyme Inhibition

Research by Temiz-Arpaci et al. (2021) focused on the synthesis of benzoxazole derivatives, including antimicrobial activity determination and molecular docking studies. These compounds showed promising activity against specific bacterial isolates, with molecular docking revealing potential mechanisms of action through enzyme inhibition. Such insights are crucial for the development of new therapeutic agents (Temiz-Arpaci et al., 2021).

Wirkmechanismus

The compound exhibited significant affinity to both 5-HT1A and 5-HT2A receptors, similarly to aripiprazole, which is an atypical antipsychotic drug . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) [antibacterial activity] showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Eigenschaften

IUPAC Name |

4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c21-22-20(26)16-6-8-19(9-7-16)27-15-18(25)14-23-10-12-24(13-11-23)17-4-2-1-3-5-17/h1-9,18,25H,10-15,21H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXSDROURKINDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)NN)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

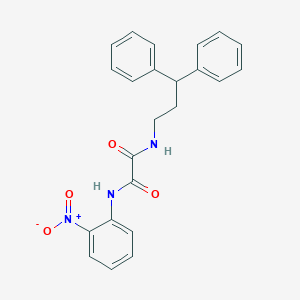

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B2666946.png)

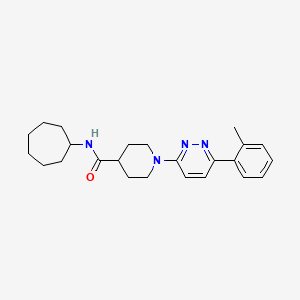

![2-Methyl-3-[methyl({[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl})amino]propanenitrile](/img/structure/B2666950.png)

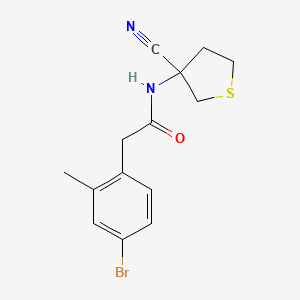

![N-(3-chloro-4-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2666952.png)

![N-(4-ethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2666955.png)

![N-(3-acetylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2666961.png)